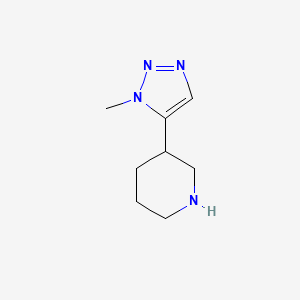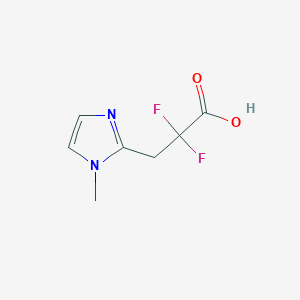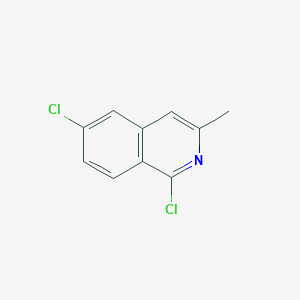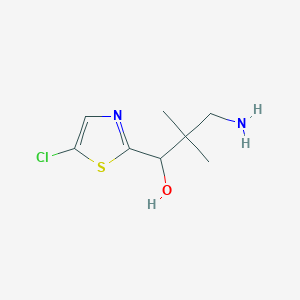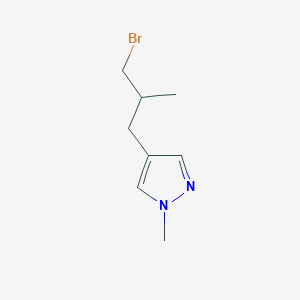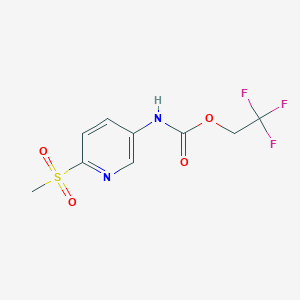
2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, a methanesulfonyl group, and a pyridinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form 2,2,2-trifluoroethyl methanesulfonate. This intermediate is then reacted with 6-methanesulfonylpyridin-3-amine in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridinyl ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoroethyl derivatives, while oxidation and reduction can modify the pyridinyl ring to produce different functionalized compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonyl group can modulate its reactivity and stability. The pyridinyl carbamate moiety can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: A related compound with similar functional groups but lacking the pyridinyl carbamate moiety.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another similar compound used as a trifluoroethylating agent.
Uniqueness
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is unique due to its combination of trifluoroethyl, methanesulfonyl, and pyridinyl carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1251924-34-1 |
|---|---|
Formule moléculaire |
C9H9F3N2O4S |
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(6-methylsulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H9F3N2O4S/c1-19(16,17)7-3-2-6(4-13-7)14-8(15)18-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Clé InChI |
CTMKOVIEDZCQEJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




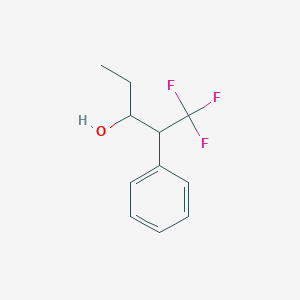
![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
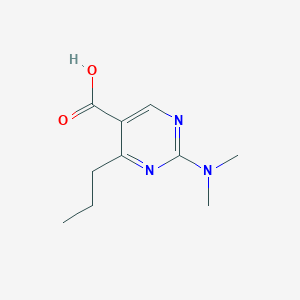
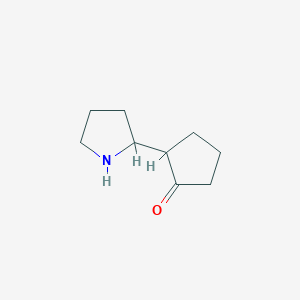
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
